molecular formula C7H15ClF3NO B2984887 3-(Aminomethyl)-6,6,6-trifluorohexan-3-ol hydrochloride CAS No. 2138414-79-4

3-(Aminomethyl)-6,6,6-trifluorohexan-3-ol hydrochloride

Cat. No.: B2984887
CAS No.: 2138414-79-4
M. Wt: 221.65
InChI Key: ZUHXXRVFRJTWPN-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-6,6,6-trifluorohexan-3-ol hydrochloride is a chemical compound that features a trifluoromethyl group, an aminomethyl group, and a hydroxyl group on a hexane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-6,6,6-trifluorohexan-3-ol hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a trifluoromethylated alkene with an amine under controlled conditions to introduce the aminomethyl group. The hydroxyl group can be introduced through subsequent oxidation or hydrolysis reactions. The final step often involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-6,6,6-trifluorohexan-3-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or modify the aminomethyl group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethylated ketones or aldehydes, while reduction could produce various amines or alcohols.

Scientific Research Applications

3-(Aminomethyl)-6,6,6-trifluorohexan-3-ol hydrochloride has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly those containing trifluoromethyl groups.

    Biology: The compound can be used in studies involving enzyme inhibition or protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which 3-(Aminomethyl)-6,6,6-trifluorohexan-3-ol hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable pharmacophore in drug design.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Aminomethyl)-6,6,6-trifluorohexan-3-ol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

3-(aminomethyl)-6,6,6-trifluorohexan-3-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14F3NO.ClH/c1-2-6(12,5-11)3-4-7(8,9)10;/h12H,2-5,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUHXXRVFRJTWPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC(F)(F)F)(CN)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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